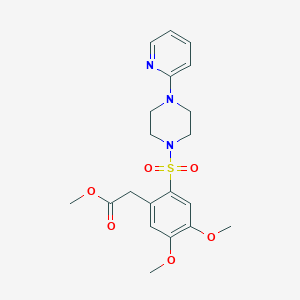
Methyl 2-(4,5-dimethoxy-2-((4-(2-pyridyl)piperazinyl)sulfonyl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4,5-dimethoxy-2-((4-(2-pyridyl)piperazinyl)sulfonyl)phenyl)acetate is a useful research compound. Its molecular formula is C20H25N3O6S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 2-(4,5-dimethoxy-2-((4-(2-pyridyl)piperazinyl)sulfonyl)phenyl)acetate, commonly referred to by its CAS number 296766-24-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on various research findings, including data tables and case studies.
- Molecular Formula : C21H24F3N3O6S
- Molecular Weight : 503.49 g/mol
- Boiling Point : Approximately 622.5 °C (predicted)
- Density : 1.369 g/cm³ (predicted)
- pKa : 5.99 (predicted)
This compound exhibits a multifaceted mechanism of action primarily through its interaction with various biological targets. The piperazine moiety is known for enhancing the compound's affinity for neurotransmitter receptors, particularly those involved in neurological pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit moderate to excellent activity against a range of bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications in the piperazine and sulfonyl groups can significantly influence antimicrobial efficacy.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A-431 | <10 | Caspase activation | |
| Jurkat | <15 | Bcl-2 inhibition | |
| HT29 | <20 | Cell cycle arrest |
Case Studies
- Anticonvulsant Properties : In a study evaluating various derivatives, this compound was found to possess anticonvulsant activity comparable to standard medications, suggesting its potential use in treating epilepsy .
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of this compound in models of neuroinflammation. The results indicated that it could reduce markers of inflammation and oxidative stress in neuronal cells .
Propiedades
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-27-16-12-15(13-20(24)29-3)18(14-17(16)28-2)30(25,26)23-10-8-22(9-11-23)19-6-4-5-7-21-19/h4-7,12,14H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABGSKSNLRDIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














